![molecular formula C14H16N2O5S B2882678 6-{[2-(Phenylsulfonyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid CAS No. 478034-02-5](/img/structure/B2882678.png)

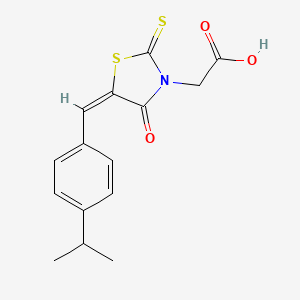

6-{[2-(Phenylsulfonyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

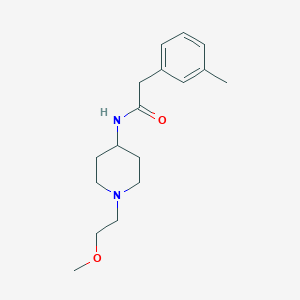

“6-{[2-(Phenylsulfonyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid” is a chemical compound with the molecular formula C14H16N2O5S . It is a derivative of 3-cyclohexene-1-carboxylic acid .

Molecular Structure Analysis

The molecular structure of this compound includes a cyclohexene ring, a carboxylic acid group, and a phenylsulfonyl hydrazine group . The molecular weight is 324.35 .Physical And Chemical Properties Analysis

The density of this compound is approximately 1.406 g/cm3 . Other physical and chemical properties such as boiling point, melting point, and solubility would require further experimental data.Scientific Research Applications

Chemical Synthesis and Structural Characterization

6-{[2-(Phenylsulfonyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid and its derivatives have been explored in various chemical synthesis and structural characterization studies. For instance, the condensation reaction of equimolar benzenesulphonohydrazide and 2-carboxybenzaldehyde produced Schiff base derivatives with potential antibiotic potency, as indicated by molecular docking against DNA gyrase, highlighting their significance in medicinal chemistry research (Asegbeloyin et al., 2019). Similarly, novel monosubstituted dipicolinic acid hydrazide derivatives were synthesized, and their complex compounds with Co and Cr were characterized, demonstrating the application of these compounds in coordination chemistry and materials science (Blagus Garin et al., 2019).

Organic Synthesis and Catalysis

The utilization of sulfonyl hydrazides, including those related to the given chemical structure, has been highlighted in organic synthesis as powerful sulfonyl sources. These compounds facilitate the formation of carbon-sulfur, sulfur-nitrogen, sulfur-halogen, sulfur-sulfur, and sulfur-selenium bonds, providing alternative approaches to the synthesis of sulfones, sulfonamides, sulfonyl halides, thiosulfonates, and selenosulfonates. Such reactions have been applied successfully in constructing carbocycles, heterocycles, and stereogenic centers, underscoring their utility in synthetic organic chemistry (Yang & Tian, 2017).

Antimicrobial and Antioxidant Activities

The exploration of novel pyridine and fused pyridine derivatives starting from related hydrazinyl compounds has led to the synthesis of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. These compounds were subjected to in silico molecular docking screenings and demonstrated moderate to good binding energies on target proteins. Additionally, they exhibited antimicrobial and antioxidant activities, indicating their potential for pharmaceutical applications and drug discovery efforts (Flefel et al., 2018).

Safety and Hazards

properties

IUPAC Name |

6-(benzenesulfonamidocarbamoyl)cyclohex-3-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5S/c17-13(11-8-4-5-9-12(11)14(18)19)15-16-22(20,21)10-6-2-1-3-7-10/h1-7,11-12,16H,8-9H2,(H,15,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYKAPYUXWUNEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C(=O)NNS(=O)(=O)C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(cyclopentylthio)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2882595.png)

![Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B2882597.png)

![N1-benzyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2882598.png)

![2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]propanoic acid](/img/structure/B2882600.png)

![Dimethyl 3-oxo-2-{2-[2-(trifluoromethyl)phenyl]hydrazono}pentanedioate](/img/structure/B2882602.png)

![(3-Chlorophenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2882605.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide](/img/structure/B2882608.png)

![N-[4-(1H-pyrazol-1-yl)cyclohexyl]oxane-4-carboxamide](/img/structure/B2882611.png)

![5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2882617.png)